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Compound of Interest |

4-(1-
Compound Name: (Hydroxymethyl)cyclopropyl)pheny

Iboronic acid

Cat. No.: B580984

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a
proposed synthetic route for 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid. This
document is intended to serve as a valuable resource for researchers in medicinal chemistry
and materials science, providing key data for the characterization and synthesis of this versatile
building block.

Physicochemical Properties
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Property Value Source
Molecular Formula C10H13BOs3 Sigma-Aldrich
Molecular Weight 192.02 g/mol Sigma-Aldrich
Appearance Solid Sigma-Aldrich
1S/C10H13B0O3/c12-7-10(5-6-
InChl 10)8-1-3-9(4-2-8)11(13)14/h1- Sigma-Aldrich
4,12-14H,5-7H2
RSZPBFYCGLSBAF- _ _
InChl Key Sigma-Aldrich
UHFFFAOYSA-N
SMILES OCC1(CC1l)c2ccc(cc2)B(0)O Sigma-Aldrich

Spectroscopic Data

While experimental spectra for 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid are not

readily available in the public domain, predicted data and spectra of closely related analogs

provide valuable insights for its characterization.

Mass Spectrometry

Predicted mass spectrometry data suggests the following adducts and their corresponding m/z

values.[1]

Adduct Predicted m/z

[M+H]*+ 193.10306

[M+Na]* 215.08500

[M-H]~ 191.08850

[M+NHa]* 210.12960

[M+K]* 231.05894

[M+H-H20]* 175.09304
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Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental *H or 13C NMR spectra for 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic
acid have been identified in publicly accessible databases. For illustrative purposes, the known
NMR data for the closely related compound, 4-(hydroxymethyl)phenylboronic acid, is presented
below. Researchers can expect similar aromatic proton and carbon signals, with additional
characteristic peaks for the hydroxymethylcyclopropyl group.

H NMR of 4-(hydroxymethyl)phenylboronic acid:

» Aromatic protons typically appear in the range of 7.2-7.9 ppm.

e The benzylic protons of the hydroxymethyl group (-CH20H) are expected around 4.6 ppm.
e The hydroxyl proton signal is variable and may be broad.

13C NMR of 4-(hydroxymethyl)phenylboronic acid:

e Aromatic carbons will resonate between 125-145 ppm.

e The benzylic carbon will appear around 65 ppm.

For the target molecule, 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid, one would
anticipate:

Aromatic protons as two doublets in the 7.2-7.8 ppm region.

A singlet for the methylene protons (-CH20H) around 3.5-4.0 ppm.

Two sets of signals for the diastereotopic cyclopropyl methylene protons (-CH2-CHz-) as
multiplets in the 0.8-1.5 ppm range.

A quaternary carbon for the cyclopropyl carbon attached to the phenyl ring and the
hydroxymethyl group.

Infrared (IR) Spectroscopy
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An experimental IR spectrum for 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid is
not publicly available. However, characteristic vibrational frequencies for key functional groups
can be predicted based on data from analogous compounds.[2][3]

Functional Group Expected Wavenumber (cm—?)
O-H stretch (alcohol & boronic acid) 3600-3200 (broad)

C-H stretch (aromatic) 3100-3000

C-H stretch (aliphatic) 3000-2850

C=C stretch (aromatic) 1600-1450

B-O stretch 1380-1310

C-O stretch (alcohol) 1050-1000

Experimental Protocols
Proposed Synthesis of 4-(1-
(hydroxymethyl)cyclopropyl)phenylboronic acid

A plausible synthetic route starting from commercially available materials is outlined below. This
protocol is based on established methodologies for the synthesis of similar arylboronic acids.

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic
acid.

Materials:
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e 1-(4-bromophenyl)cyclopropanemethanol

o tert-Butyldimethylsilyl chloride (TBDMSCI)

e Imidazole

e Dichloromethane (DCM)

» Bis(pinacolato)diboron (Bzpinz)

e [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(il) (Pd(dppf)Cl2)

o Potassium acetate (KOAC)

» Dioxane

o Tetrabutylammonium fluoride (TBAF)

e Tetrahydrofuran (THF)

e Hydrochloric acid (HCI)

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate

Procedure:

o Protection of the Hydroxymethyl Group:
o Dissolve 1-(4-bromophenyl)cyclopropanemethanol in anhydrous DCM.
o Add imidazole followed by the dropwise addition of TBDMSCI at 0 °C.

o Allow the reaction to warm to room temperature and stir until completion (monitored by
TLC).
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o Quench the reaction with water and extract with DCM.

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield the TBDMS-protected intermediate.

e Miayura Borylation:
o In a flame-dried flask, combine the protected intermediate, Bzpinz, Pd(dppf)Clz, and KOAc.
o Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

o Add anhydrous dioxane and heat the mixture at 80-90 °C until the starting material is
consumed (monitored by GC-MS or TLC).

o Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of
celite.

o Concentrate the filtrate and purify the residue by column chromatography on silica gel to
obtain the boronic ester.

o Deprotection and Hydrolysis:

Dissolve the boronic ester in THF.

[¢]

[e]

Add a solution of TBAF in THF and stir at room temperature.

(¢]

Monitor the reaction by TLC. Upon completion, concentrate the mixture.

[¢]

To achieve the final boronic acid, the pinacol ester can be hydrolyzed by stirring with an
aqueous acid (e.g., 1M HCI) in a suitable solvent, followed by extraction and purification.

Spectroscopic Characterization Protocol

The following standard methods would be employed for the full spectroscopic characterization
of the synthesized compound.
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Synthesized Compound
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.
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Caption: Standard workflow for spectroscopic characterization.

» Nuclear Magnetic Resonance (NMR): Dissolve a sample (5-10 mg) in a suitable deuterated
solvent (e.g., DMSO-ds or CDCIs). Record *H and 3C NMR spectra on a 400 MHz or higher
field spectrometer.

o Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol or acetonitrile). Analyze using electrospray ionization (ESI) in both positive and
negative ion modes to confirm the molecular weight.

¢ Infrared (IR) Spectroscopy: Obtain the IR spectrum using either a KBr pellet or as a thin film
on a salt plate using a Fourier-transform infrared (FT-IR) spectrometer.

This guide provides a foundational understanding of 4-(1-
(hydroxymethyl)cyclopropyl)phenylboronic acid for its application in research and
development. While experimental data is currently limited in the public domain, the provided
information on related compounds and established synthetic methodologies offers a strong
starting point for its use and further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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